molecular formula C21H39ClO3 B13840737 rac 1-Oleoyl-3-chloropropanediol-d5

rac 1-Oleoyl-3-chloropropanediol-d5

Cat. No.: B13840737
M. Wt: 380.0 g/mol
InChI Key: GQUYTVRTHVOZHT-FNKKQMTJSA-N
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Description

rac 1-Oleoyl-3-chloropropanediol-d5: is a synthetic chemical compound that belongs to the 3-chloropropanediol-d5 family of compounds. It is an analogue of oleic acid, a naturally occurring fatty acid. This compound is a monoacylglycerol of octanoic acid at the sn-1 position and a chloride group at the sn-3 position . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the oleoyl group, which is a monounsaturated fatty acid chain. This makes it particularly useful for studying the interaction of fatty acids with cellular membranes and the biological effects of chlorinated lipids .

Properties

Molecular Formula

C21H39ClO3

Molecular Weight

380.0 g/mol

IUPAC Name

(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

GQUYTVRTHVOZHT-FNKKQMTJSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O

Origin of Product

United States

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